molecular formula C32H36N2O8S B11229041 Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11229041
M. Wt: 608.7 g/mol
InChI Key: ZCBRSBOMTOXQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-({6,7-DIMETHOXY-2-[4-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, piperidine, and benzoate

Preparation Methods

The synthesis of METHYL 4-({6,7-DIMETHOXY-2-[4-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves several stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

METHYL 4-({6,7-DIMETHOXY-2-[4-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-({6,7-DIMETHOXY-2-[4-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The piperidine-1-sulfonyl group is known to

Properties

Molecular Formula

C32H36N2O8S

Molecular Weight

608.7 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(4-piperidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C32H36N2O8S/c1-39-29-19-24-15-18-34(31(35)22-9-13-26(14-10-22)43(37,38)33-16-5-4-6-17-33)28(27(24)20-30(29)40-2)21-42-25-11-7-23(8-12-25)32(36)41-3/h7-14,19-20,28H,4-6,15-18,21H2,1-3H3

InChI Key

ZCBRSBOMTOXQKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=C(C=C5)C(=O)OC)OC

Origin of Product

United States

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